molecular formula C11H10N2O3 B15336007 Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate

Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate

Cat. No.: B15336007
M. Wt: 218.21 g/mol
InChI Key: INSPEIWPCGMGRV-UHFFFAOYSA-N
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Description

Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate is a heterocyclic compound that features an isoxazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate typically involves a multi-step process. One common method includes the cyclization of intermediate compounds using catalysts such as Cu(I) or Ru(II) in a (3 + 2) cycloaddition reaction . Another approach involves the use of NH₂OH·HCl in refluxing methanolic conditions to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions often involve controlled temperatures and solvents such as methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various methods, often involving the reaction of isoxazole derivatives with pyridine-based compounds. The structural characteristics of this compound allow it to interact with various biological targets, enhancing its pharmacological profile.

1. Enzyme Inhibition

One of the key biological activities of this compound is its inhibitory effect on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Acetylcholinesterase Inhibition: Studies have shown that this compound exhibits significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated an IC50 value of 29.46 µM against AChE, indicating a competitive inhibition mechanism .
  • Butyrylcholinesterase Inhibition: While the selectivity towards AChE is notable, some derivatives have also shown potential in inhibiting BuChE, which may contribute to their overall efficacy in cognitive enhancement and neuroprotection.

2. Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity. Research indicates that derivatives with similar structures exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) as low as 16 µg/mL .

3. Immunomodulatory Effects

Recent studies have highlighted the immunosuppressive properties of certain isoxazole derivatives. For example, compounds derived from isoxazole have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), suggesting potential applications in autoimmune disorders . The mechanisms involve modulation of cytokine production and apoptosis pathways, with some compounds enhancing cellular immune responses.

Case Study 1: Neuroprotective Properties

In a recent study focusing on neuroprotective agents, this compound was evaluated for its ability to prevent neuronal cell death in vitro. The results indicated that this compound could significantly reduce oxidative stress markers and apoptosis in neuronal cell lines, supporting its potential use in treating Alzheimer's disease .

Case Study 2: Antibacterial Efficacy

Another study assessed the antibacterial efficacy of various derivatives, including this compound. The compound showed promising results against multi-drug resistant strains, highlighting its potential as a lead compound in developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

ModificationEffect on Activity
Addition of electron-donating groupsIncreased AChE inhibition potency
Alteration of the pyridine substituentEnhanced antimicrobial activity
Variations in the isoxazole ringModulation of immunological effects

Properties

IUPAC Name

methyl 5-methyl-3-pyridin-3-yl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-9(11(14)15-2)10(13-16-7)8-4-3-5-12-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSPEIWPCGMGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CN=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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